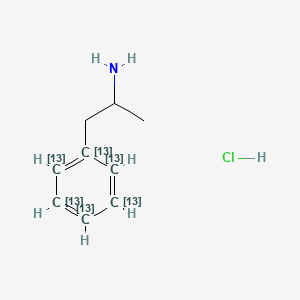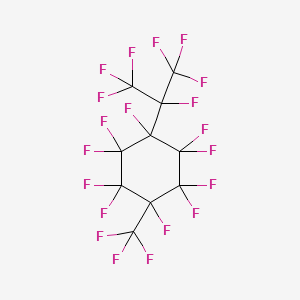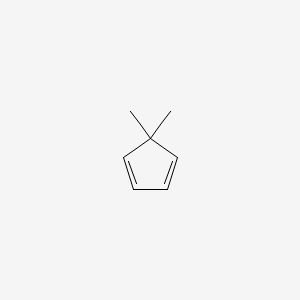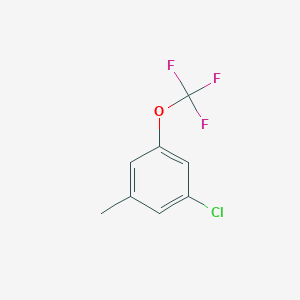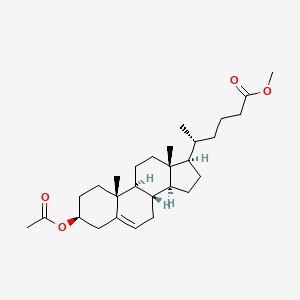
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of cholesterol, which is a crucial molecule in the body, involved in the formation of cell membranes and the synthesis of hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate typically involves several steps starting from cholesterol or its derivatives. The process may include:
Acetylation: Introduction of an acetyl group to the hydroxyl group at the 3-beta position.
Esterification: Formation of the ester bond at the 24-carboxylate position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: Where reactants are continuously fed into a reactor and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.
Scientific Research Applications
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: Modulating the activity of enzymes involved in metabolic pathways.
Receptor binding: Interacting with cellular receptors to trigger specific responses.
Signal transduction pathways: Affecting the pathways that transmit signals within cells.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound from which Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate is derived.
Steroid hormones: Such as testosterone and estrogen, which have similar structural features.
Uniqueness
This compound is unique due to its specific functional groups and structural modifications, which confer distinct chemical and biological properties compared to other steroids.
Properties
Molecular Formula |
C28H44O4 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
methyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate |
InChI |
InChI=1S/C28H44O4/c1-18(7-6-8-26(30)31-5)23-11-12-24-22-10-9-20-17-21(32-19(2)29)13-15-27(20,3)25(22)14-16-28(23,24)4/h9,18,21-25H,6-8,10-17H2,1-5H3/t18-,21+,22+,23-,24+,25+,27+,28-/m1/s1 |
InChI Key |
TYJYTLSSLZGQBS-JBZGATTQSA-N |
Isomeric SMILES |
C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)
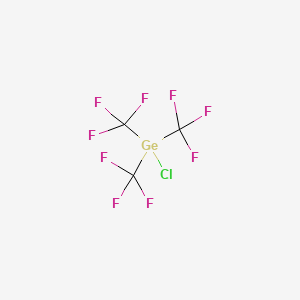
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)

![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
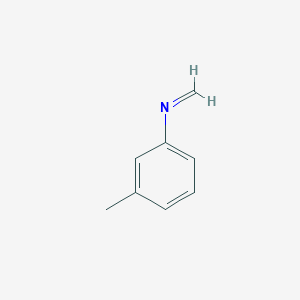
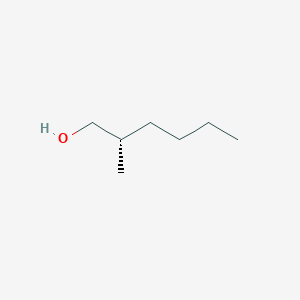
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)

